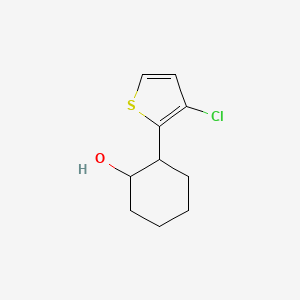

2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol

CAS No.:

Cat. No.: VC17780927

Molecular Formula: C10H13ClOS

Molecular Weight: 216.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClOS |

|---|---|

| Molecular Weight | 216.73 g/mol |

| IUPAC Name | 2-(3-chlorothiophen-2-yl)cyclohexan-1-ol |

| Standard InChI | InChI=1S/C10H13ClOS/c11-8-5-6-13-10(8)7-3-1-2-4-9(7)12/h5-7,9,12H,1-4H2 |

| Standard InChI Key | YTCDOZPCAULPMV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C(C1)C2=C(C=CS2)Cl)O |

Introduction

2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol is a complex organic compound characterized by its unique molecular structure, which combines a cyclohexanol backbone with a chlorothiophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development. The molecular formula of 2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol is C₁₀H₁₁ClOS, indicating the presence of carbon, hydrogen, chlorine, oxygen, and sulfur atoms .

Synthesis Methods

The synthesis of 2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol can be achieved through various organic synthesis techniques. A common approach involves nucleophilic substitution reactions, where cyclohexanol is reacted with a suitable thiophene derivative containing a chlorine substituent. This method requires careful control of reaction conditions to optimize yields and minimize by-products.

Potential Applications

2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol is primarily of interest in medicinal chemistry due to its potential interactions with biological targets. Its unique structure makes it a candidate for further studies in pharmacological applications, particularly in drug development. The compound's reactivity profile suggests potential uses in creating new therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume